N-cyclopentyl-2,3-dimethylaniline
Description
N-Cyclopentyl-2,3-dimethylaniline is a substituted aromatic amine characterized by a cyclopentyl group attached to the nitrogen atom of a 2,3-dimethylaniline backbone. The compound’s steric profile, influenced by the cyclopentyl group, may enhance its utility in catalysis or as a ligand in coordination chemistry. However, specific data on its physical properties (e.g., melting point, solubility) or spectroscopic signatures must be inferred from structurally related compounds.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-cyclopentyl-2,3-dimethylaniline |
InChI |
InChI=1S/C13H19N/c1-10-6-5-9-13(11(10)2)14-12-7-3-4-8-12/h5-6,9,12,14H,3-4,7-8H2,1-2H3 |
InChI Key |
XEINWGPXCGQQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2CCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cyclopentyl-2,3-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of 2,3-dimethylaniline with cyclopentyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,3-dimethylaniline and cyclopentyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2,3-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (chlorine, bromine) and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or sulfonated products.
Scientific Research Applications
N-cyclopentyl-2,3-dimethylaniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2,3-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Cycloalkyl Substituents
N-Cyclohexyl-2,3-dimethylaniline () :
- Synthesis : 72% yield via reductive amination of 1,2-dimethyl-3-nitrosobenzene with cyclohexylboronic acid and triethyl phosphite.
- Elemental Analysis : C 82.20%, H 9.79%, N 8.02% (closely matches calculated values).
- Steric Effects : The bulkier cyclohexyl group may reduce solubility in polar solvents compared to the cyclopentyl analog.
- Inferred Properties of N-Cyclopentyl-2,3-dimethylaniline: Smaller cyclopentyl ring likely improves solubility in nonpolar solvents due to reduced steric hindrance. Hypothetical synthesis yield could be higher than cyclohexyl analogs due to faster reaction kinetics with smaller boronic acids.
Halogenated Derivatives
4-Fluoro-2,3-dimethylaniline () :
- Melting Point : 42–46°C (solid at room temperature).
- Reactivity : Fluorine’s electron-withdrawing effect increases aromatic ring electrophilicity compared to bromine.
Schiff Base Derivatives ()
- N-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2,3-dimethylaniline: Conformation: Planar structure with dihedral angles of 30.44–41.08° between aromatic and imine groups. Stabilization: Weak C–H⋯N and C–H⋯π interactions enhance crystal packing. Applications: Potential as a chemosensor or metal ligand due to extended conjugation.
Substituted Alkylamines ()
- N-[1-(2-Chlorophenyl)ethyl]-2,3-dimethylaniline: Molecular Weight: 259.77 g/mol, significantly higher than cyclopentyl/cyclohexyl analogs.
Data Table: Key Comparative Properties
Research Findings and Implications
- Steric vs. Electronic Effects : Cycloalkyl groups (cyclopentyl/cyclohexyl) prioritize steric modulation, whereas halogen substituents (Br, F) enhance electronic diversity for reactivity tuning.
- Schiff Bases : Conformational rigidity from planar structures () contrasts with flexible N-alkyl analogs, impacting applications in materials science.
- Safety Profiles: Halogenated derivatives (e.g., brominated amines) require stringent handling protocols compared to non-halogenated analogs .
Biological Activity
N-cyclopentyl-2,3-dimethylaniline is an organic compound that belongs to the class of arylamines. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound features:
- Molecular Formula : C_{13}H_{17}N
- Molecular Weight : 201.28 g/mol
- Structure : The compound consists of a cyclopentyl group attached to the nitrogen atom of an aniline structure, with two methyl groups at the 2 and 3 positions on the aromatic ring. This configuration contributes to its unique properties, including moderate hydrophobicity and enhanced electron-donating ability due to the methyl substitutions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural modifications provided by the cyclopentyl group and methyl substitutions influence its binding affinity and selectivity towards these targets.
Key Mechanisms:
- Enzyme Interaction : The compound can act as a probe to study enzyme-substrate interactions, which is crucial for understanding metabolic pathways and drug development.
- Receptor Modulation : It may affect receptor activity involved in various disease pathways, although specific receptors targeted by this compound require further investigation.
Antimicrobial Properties
Research indicates that arylamines, including this compound, may exhibit antibacterial properties. These compounds are being evaluated for their potential as antimicrobial agents against resistant strains of bacteria.
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. For example, derivatives have shown activity against various cancer cell lines with significant cytotoxic effects observed at low concentrations (IC50 values in the micromolar range). The exact anticancer efficacy of this compound itself requires more extensive research to establish its potential .
Case Studies
- Antibacterial Activity : In vitro studies have demonstrated that arylamines can inhibit the growth of several bacterial strains. For instance, compounds structurally related to this compound showed minimum inhibitory concentrations (MICs) in the low micromolar range against multidrug-resistant bacteria like Acinetobacter baumannii .
- Cytotoxicity Against Cancer Cells : In studies involving cancer cell lines such as MCF-7 (breast cancer), compounds related to this class exhibited significant inhibitory effects on cell proliferation. For example, certain derivatives demonstrated IC50 values as low as 0.126 μM against MDA-MB-231 cells, indicating strong potential for further development as anticancer agents .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
